molecular formula C11H14O B1293760 5-Phenylpentan-2-one CAS No. 2235-83-8

5-Phenylpentan-2-one

Cat. No.: B1293760
CAS No.: 2235-83-8
M. Wt: 162.23 g/mol
InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
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Description

5-Phenylpentan-2-one, also known as 5-Phenyl-2-pentanone, is an organic compound with the molecular formula C₁₁H₁₄O. It is a colorless to pale yellowish oily liquid with a floral, sweet odor. This compound is used in various applications, including as a fragrance in perfumes and as an intermediate in organic synthesis .

Scientific Research Applications

5-Phenylpentan-2-one has several scientific research applications, including:

Mechanism of Action

Safety and Hazards

5-Phenylpentan-2-one is highly flammable and harmful if swallowed . It can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

As a potent HDAC inhibitor, 5-Phenylpentan-2-one has potential applications in research related to gene expression and epigenetics . Its use in urea cycle disorder research also suggests potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

5-Phenylpentan-2-one plays a significant role in biochemical reactions, particularly as a potent inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can alter gene expression and affect various cellular processes. Additionally, this compound interacts with other biomolecules such as enzymes and proteins involved in the urea cycle, further influencing metabolic pathways .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an HDAC inhibitor, this compound can lead to increased acetylation of histones, resulting in changes in gene expression . This compound also affects cell signaling pathways by interacting with proteins and enzymes involved in these pathways, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs and other biomolecules. By binding to the active site of HDACs, this compound inhibits their enzymatic activity, leading to increased acetylation of histones and changes in chromatin structure . This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as modulation of gene expression and cellular metabolism. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with HDACs can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its biochemical effects, as they determine the compound’s availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows this compound to interact with its target biomolecules within the appropriate cellular context. For example, its presence in the nucleus enables it to inhibit HDACs and modulate gene expression effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylpentan-2-one can be synthesized through the condensation of phenylacetaldehyde with acetone. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpentan-2-one, being a ketone, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpentan-2-one is unique due to its potent inhibitory effects on histone deacetylase enzymes, which makes it valuable in epigenetic research. Its floral, sweet odor also distinguishes it from other similar compounds, making it useful in the fragrance industry .

Properties

IUPAC Name

5-phenylpentan-2-one
Source PubChem
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InChI

InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYRPFYNFQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176886
Record name 5-Phenylpentan-2-one
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2235-83-8
Record name 5-Phenyl-2-pentanone
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Record name 5-Phenyl-2-pentanone
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Record name 2-Pentanone, 5-phenyl-
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Record name 5-Phenylpentan-2-one
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Record name 5-Phenyl-2-pentanone
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Synthesis routes and methods

Procedure details

According to reference F. C. Montgomery, W. H. Saunders, Jr. J. Org. Chem. 1976, 41, 2368-72, 7.6 g of sodium are added to 200 ml of absolute ethanol. Once the sodium has dissolved, 43 g (0.33 mol) of ethyl acetoacetate are added dropwise within an hour, the mixture refluxed for 1 hour, 65 g of 2-phenylethyl bromide are slowly added dropwise and the mixture is refluxed again (21 hours). After cooling and filtration, the mixture is distilled. The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide, then stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid. After cooling, the product is left to stand for 48 hours, extracted with diethyl ether, the combined extracts are dried over sodium sulfate and 3a is finally obtained in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr)).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the electroreductive cyclization of 5-Phenylpentan-2-one unique compared to similar compounds?

A1: Studies employing both ab initio and density functional calculation methods have revealed that the electroreductive cyclization of this compound exhibits a high degree of regio- and stereoselectivity, favoring the endo-trans product. [] This selectivity is consistent with experimental observations and distinguishes it from related olefinic ketones, like hept-6-en-2-one and octa-7-en-2-one, which predominantly yield exo-trans products upon electroreduction. [] This difference highlights the influence of the phenyl group on the reaction pathway and the resulting stereochemistry of the cyclized product.

Q2: Can this compound be used to synthesize more complex molecules?

A2: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can undergo an intramolecular Büchner reaction when treated with a diazo reagent, yielding a cyclic intermediate. [] This intermediate can be further oxidized using either Selenium dioxide (SeO2) or molecular oxygen (O2) in the presence of silica gel. Interestingly, the choice of oxidant dictates the final product: SeO2 leads to the formation of 8-formyl-1-tetralones, while O2 yields 1-tetralones lacking one carbon atom. [] This example demonstrates the versatility of this compound in constructing diverse molecular frameworks relevant to organic synthesis.

Q3: Has this compound been utilized in any biological applications?

A3: While not directly involved as a therapeutic agent, this compound has been used as a model compound to demonstrate a novel approach for controlling aldehyde concentrations in vivo. [] This approach, aiming to mitigate the toxicity of reactive aldehyde species in biological systems, utilizes a system of enzymes to establish an equilibrium between alcohols, aldehydes, and carboxylic acids. In a study using Escherichia coli, this compound was produced through an aldol reaction with (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, which itself was generated through this enzymatic equilibrium system. [] This study highlights the potential of such systems for controlling reactive species in biocatalytic processes, which could have implications for the synthesis of complex molecules in biological environments.

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